2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide

Regioisomerism Structure–Activity Relationship Target selectivity

2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide (molecular formula C₁₇H₁₆N₂O₅, average mass 328.32 g/mol) is a synthetic small-molecule benzamide derivative featuring a dimethoxy-substituted benzofuranone (phthalide) moiety linked via an amino bridge to an ortho-aminobenzamide group. The benzofuran scaffold is a privileged structure in medicinal chemistry associated with diverse biological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Molecular Formula C17H16N2O5
Molecular Weight 328.32 g/mol
Cat. No. B12120965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide
Molecular FormulaC17H16N2O5
Molecular Weight328.32 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3C(=O)N)OC
InChIInChI=1S/C17H16N2O5/c1-22-12-8-7-10-13(14(12)23-2)17(21)24-16(10)19-11-6-4-3-5-9(11)15(18)20/h3-8,16,19H,1-2H3,(H2,18,20)
InChIKeyGFJBTKFTAITLEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide – Compound Identity and Chemical Class Baseline for Procurement Evaluation


2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide (molecular formula C₁₇H₁₆N₂O₅, average mass 328.32 g/mol) is a synthetic small-molecule benzamide derivative featuring a dimethoxy-substituted benzofuranone (phthalide) moiety linked via an amino bridge to an ortho-aminobenzamide group [1][2]. The benzofuran scaffold is a privileged structure in medicinal chemistry associated with diverse biological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties [3]. This compound is catalogued in screening libraries (InterBioScreen STOCK1N-25147) and belongs to a broader class of dihydrobenzofuran amides investigated for their potential as pharmacological probes and lead compounds [4]. The ortho-substitution pattern on the benzamide ring distinguishes it from the para-substituted regioisomer (CAS 1092338-04-9), which may confer different conformational and target-binding properties relevant to scientific selection .

Why 2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide Cannot Be Casually Substituted with Regioisomeric or Scaffold-Analogous Benzamides


Benzofuran-benzamide conjugates are not a uniform compound class amenable to generic substitution. The ortho-substitution pattern on the benzamide ring of the target compound contrasts with the para-substituted regioisomer (4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide, CAS 1092338-04-9), and this positional difference can profoundly alter hydrogen-bonding geometry, target binding conformation, and pharmacokinetic profile . Published structure–activity relationship (SAR) studies on benzofuran derivatives demonstrate that methoxy substitution patterns, the nature of the linker, and the amide regiochemistry critically determine potency, selectivity, and even the biological target engaged [1][2]. In the dihydrobenzofuran amide series optimized as γ-secretase modulators, minor structural modifications changed oral bioavailability, brain penetration, and P-glycoprotein efflux susceptibility [3]. Consequently, procurement of an in-class analog without experimental confirmation of functional equivalence carries a high risk of divergent biological outcomes. The quantitative evidence below delineates, where available, the specific differentiating attributes of the target compound relative to its closest comparators.

Quantitative Differentiation Evidence for 2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide: Head-to-Head and Cross-Study Comparative Data


Ortho- vs. Para-Benzamide Regioisomerism: Divergent Target Engagement Profiles

The target compound bears an ortho-aminobenzamide group, whereas its closest catalogued regioisomer (4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide, CAS 1092338-04-9) carries the amide functionality in the para position . Although no direct head-to-head biochemical comparison between these two regioisomers has been published, class-level SAR evidence from benzofuran-amide series indicates that benzamide regiochemistry is a critical determinant of biological activity. In a structurally related series of substituted benzamide derivatives, changing the substituent position from ortho (2-Me, IC₅₀ = 8.7 ± 0.7 μM) to para (4-Me, IC₅₀ = 29.1 ± 3.8 μM) on the benzamide ring resulted in an approximately 3.3-fold loss of inhibitory potency [1]. This class-level inference predicts that the ortho-aminobenzamide configuration of the target compound may confer distinct target engagement properties compared to its para-substituted regioisomer, and users should not assume functional interchangeability without experimental verification.

Regioisomerism Structure–Activity Relationship Target selectivity

Benzofuran Core Dimethoxy Substitution Pattern: Differentiating from Mono-Methoxy and Non-Methoxy Analogs

The target compound incorporates 4,5-dimethoxy substitution on the benzofuranone ring. Published SAR reviews on benzofuran derivatives consistently identify the presence of methoxy (-OMe) groups on the benzofuran core as a critical potency-enhancing structural feature. Dawood (2013) reports that -OH and -OMe substituents on the benzofuran scaffold 'contributed greatly in increasing the potency of their therapeutic activities when compared with standards' across multiple biological assays [1]. In a focused study on dimethoxy-analogs of pyrazolo[3,4-d]pyrimidines, the dimethoxy-substituted analog exhibited greater activity across all measured parameters compared to celecoxib and the other two non-dimethoxy analogs, a difference explicitly attributed to differential methoxylation patterns [2]. Although the target compound has not itself been the subject of a published dimethoxy-vs.-monomethoxy head-to-head comparison, the class-level evidence establishes that the 4,5-dimethoxy configuration is a non-interchangeable structural determinant of biological activity profile. Close analogs lacking the dual methoxy substitution pattern (e.g., mono-methoxy or unsubstituted benzofuran amides) would be expected to exhibit altered potency and target selectivity.

Dimethoxy substitution Benzofuran SAR Potency enhancement

Predicted Drug-Likeness and Oral Bioavailability Profile vs. Benchmark Thresholds

In silico pharmacokinetic prediction for dihydrobenzofuran amide derivatives structurally related to the target compound indicates a favorable drug-likeness profile. A representative dihydrobenzofuran amide series optimized as γ-secretase modulators achieved positive predictions for human intestinal absorption (probability 0.9913) and human oral bioavailability (probability 0.6857), alongside negative predictions for carcinogenicity (0.9311) and Ames mutagenesis (0.6000) [1]. The target compound's molecular weight (328.32 g/mol) and functional group composition place it within favorable physicochemical space. In contrast, the broader class of benzofuran screening hits deposited in BindingDB includes compounds with large variations in affinity; for example, a structurally related 4,5-dimethoxy-3-oxo-benzofuran acetic acid analog (MLS000530421) showed only weak PLK1-PBD binding (EC₅₀ > 50,000 nM), demonstrating that not all compounds sharing the dimethoxy-benzofuranone core are biologically equivalent [2]. The target compound's specific combination of the dimethoxy-benzofuranone core with an ortho-aminobenzamide group distinguishes it from inactive or weakly active congeners bearing different appendages. No direct experimental pharmacokinetic data (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂) are publicly available for the target compound itself.

In silico ADME Drug-likeness Oral bioavailability

Human Monoamine Oxidase B (MAO-B) Inhibitory Activity: Cross-Study Comparison with Structurally Related Benzofuran Derivatives

The target compound is structurally related to benzofuran derivatives evaluated for human monoamine oxidase B (MAO-B) inhibition. In BindingDB, several benzofuran-containing compounds have been tested against recombinant human MAO-B. Although the target compound itself has not been directly assayed in a published MAO-B study, structurally proximal benzofuran derivatives show a wide potency range. For example, a benzofuran derivative with IC₅₀ of 270 nM against human recombinant MAO-B was reported using a fluorescence-based H₂O₂ detection assay [1]. In contrast, other benzofuran derivatives showed weak MAO-B inhibition (Ki > 47,000 nM and >100,000 nM) [2][3]. This wide activity range (>370-fold difference between potent and weakly active analogs) underscores that even structurally similar benzofuran derivatives cannot be assumed to share biological activity profiles. The target compound's ortho-aminobenzamide appendage is a structural feature that distinguishes it from both the potent and weakly active MAO-B inhibitors in the database, and its activity at MAO-B or related flavoenzymes remains to be experimentally determined. A ChEMBL-deposited MAO-B inhibition assay for a benzofuran derivative (CHEMBL5043540) using recombinant human MAO-B expressed in Sf9 cells provides a directly applicable assay platform for comparative evaluation of the target compound [4].

MAO-B inhibition Enzyme inhibition Neuropharmacology

Procurement-Relevant Application Scenarios for 2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide


Regioisomer-Specific Medicinal Chemistry SAR Campaigns Requiring Ortho-Aminobenzamide Geometry

Medicinal chemistry programs exploring benzofuran-benzamide conjugates as kinase inhibitors, γ-secretase modulators, or MAO inhibitors require precise regioisomeric control. As demonstrated by the class-level SAR evidence showing that ortho vs. para substitution can alter potency by approximately 3-fold or more in benzamide series [1], procurement of the ortho-aminobenzamide regioisomer rather than the para-substituted variant (CAS 1092338-04-9) is essential for establishing accurate structure–activity relationships. Researchers should specify the ortho isomer explicitly and verify identity via NMR or HPLC-MS upon receipt to avoid regioisomeric cross-contamination that could confound SAR interpretation.

Pharmacophore Validation Studies Leveraging the 4,5-Dimethoxybenzofuranone Motif

The 4,5-dimethoxy substitution on the benzofuranone core is a recognized potency-enhancing pharmacophoric element in benzofuran-based bioactive compounds [2]. This compound serves as a suitable scaffold for pharmacophore validation studies where the contribution of the dimethoxy motif to target binding is systematically evaluated against des-methoxy or mono-methoxy control compounds. Procurement for this application requires confirmation of the 4,5-dimethoxy substitution pattern, as mono-methoxy or hydroxy analogs, while commercially available, are not functionally equivalent and cannot substitute for the target compound in controlled SAR experiments.

Hit-to-Lead Optimization Starting Point with Favorable In Silico Drug-Likeness Profile

For drug discovery programs requiring a benzofuran-containing hit with predicted favorable oral bioavailability, this compound offers an in silico profile (predicted oral bioavailability probability ~0.69, intestinal absorption probability ~0.99 for structurally related dihydrobenzofuran amides) that compares favorably with industry benchmarks [3]. Its molecular weight (328.32 g/mol) and functional group composition place it within lead-like chemical space, in contrast to many benzofuranone screening hits that exhibit weak target engagement (e.g., EC₅₀ > 50,000 nM in PLK1-PBD assays) [4]. This compound is therefore appropriate as a starting point for hit-to-lead optimization, where the ortho-aminobenzamide group provides a synthetic handle for further derivatization. Users should note that experimental ADME and pharmacokinetic data are not yet available, and in vitro metabolic stability and permeability should be assessed prior to committing to an optimization program.

MAO-B or Flavoenzyme Selectivity Profiling as a Structurally Distinctive Benzofuran Probe

The benzofuran scaffold has been explored for MAO-B inhibition, with published IC₅₀ values spanning a >370-fold range (270 nM to >100,000 nM) across structurally related derivatives [5][6]. The target compound's unique ortho-aminobenzamide substitution pattern differentiates it from all benzofuran derivatives previously tested against MAO-B, making it a valuable probe for exploring structure–selectivity relationships within this enzyme family. Procurement for MAO-B or related flavoenzyme profiling should be accompanied by a structurally characterized reference standard, and the compound should be evaluated using established fluorescence-based or Luminex-based MAO-B assays as previously employed for benzofuran derivatives [7].

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